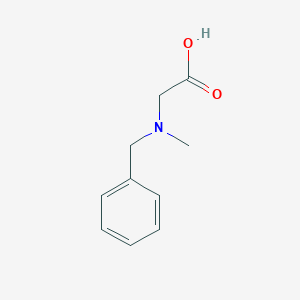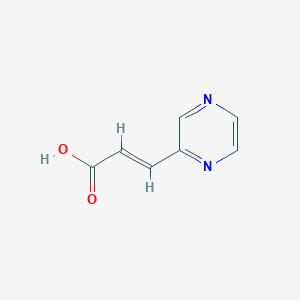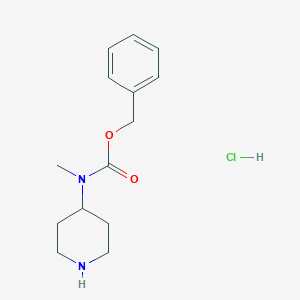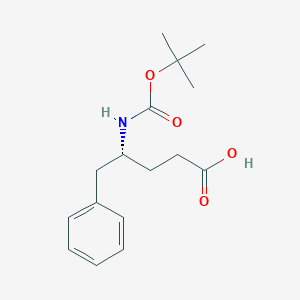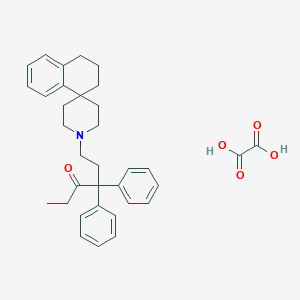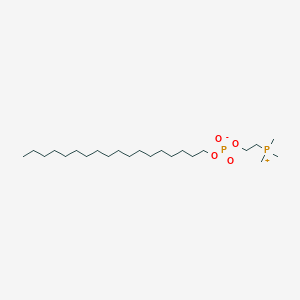
Octadecylphosphophosphoniumcholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecylphosphophosphoniumcholine (OPPC) is a cationic lipid that has been extensively studied for its potential use in gene therapy and drug delivery. It is a synthetic lipid that is derived from phosphatidylcholine and has a long hydrophobic tail of 18 carbon atoms. OPPC has been shown to have high transfection efficiency and low toxicity, making it a promising candidate for use in various applications.
作用機序
Octadecylphosphophosphoniumcholine works by forming lipoplexes with nucleic acids such as DNA and RNA. The positively charged head of Octadecylphosphophosphoniumcholine interacts with the negatively charged phosphate groups of the nucleic acids, leading to the formation of stable complexes. These complexes can then be taken up by cells through various mechanisms such as endocytosis, leading to the delivery of the nucleic acids into the cells.
Biochemical and Physiological Effects:
Octadecylphosphophosphoniumcholine has been shown to have low toxicity and minimal immune response in various cell types. It has also been shown to have a high degree of stability in biological fluids, making it a promising candidate for use in vivo. Octadecylphosphophosphoniumcholine has been shown to induce a transient increase in intracellular calcium levels, which may be involved in its mechanism of action.
実験室実験の利点と制限
Octadecylphosphophosphoniumcholine has several advantages over other lipid-based transfection reagents. It has been shown to have high transfection efficiency and low toxicity in a wide range of cell types. It is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, Octadecylphosphophosphoniumcholine has some limitations as well. It has been shown to be less effective in certain cell types, and its transfection efficiency can be affected by various factors such as the concentration of the lipid and the ratio of lipid to nucleic acid.
将来の方向性
There are several future directions for the use of Octadecylphosphophosphoniumcholine in gene therapy and drug delivery. One potential application is the use of Octadecylphosphophosphoniumcholine in the delivery of CRISPR/Cas9 gene editing tools. Octadecylphosphophosphoniumcholine has also been studied for the delivery of various small molecules such as anticancer drugs and imaging agents. Further research is needed to optimize the use of Octadecylphosphophosphoniumcholine in these applications and to explore its potential use in other areas of biomedical research.
Conclusion:
In conclusion, Octadecylphosphophosphoniumcholine is a promising candidate for use in gene therapy and drug delivery. Its high transfection efficiency and low toxicity make it an attractive option for various applications. Further research is needed to optimize its use and explore its potential in other areas of biomedical research.
合成法
Octadecylphosphophosphoniumcholine can be synthesized through a multistep process that involves the reaction of phosphatidylcholine with various reagents. The most commonly used method involves the reaction of phosphatidylcholine with octadecylphosphonic acid, followed by the addition of choline chloride. The resulting product is then purified through various techniques such as column chromatography and thin-layer chromatography.
科学的研究の応用
Octadecylphosphophosphoniumcholine has been extensively studied for its potential use in gene therapy and drug delivery. It has been shown to have high transfection efficiency in a wide range of cell types, making it a promising candidate for the delivery of therapeutic genes. Octadecylphosphophosphoniumcholine has also been used in the delivery of small interfering RNA (siRNA) for the treatment of various diseases such as cancer and viral infections.
特性
IUPAC Name |
octadecyl 2-trimethylphosphaniumylethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H50O4P2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-29(24,25)27-22-23-28(2,3)4/h5-23H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRUUBNORFYVBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[P+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H50O4P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439846 |
Source


|
| Record name | AGN-PC-0N4E5N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylphosphophosphoniumcholine | |
CAS RN |
156825-89-7 |
Source


|
| Record name | AGN-PC-0N4E5N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

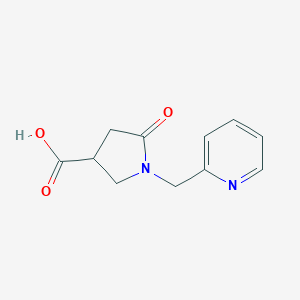

![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)
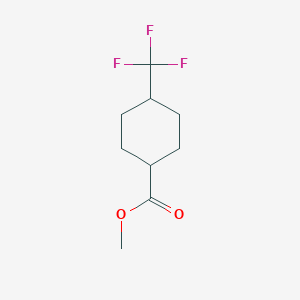
![(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B175576.png)
